molecular formula C41H43N3O7S B1684149 Tubacin CAS No. 537049-40-4

Tubacin

Cat. No.: B1684149
CAS No.: 537049-40-4
M. Wt: 721.9 g/mol
InChI Key: BHUZLJOUHMBZQY-YXQOSMAKSA-N
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Description

Tubacin is a selective inhibitor of histone deacetylase 6 (HDAC6), a class II histone deacetylase. It is known for its ability to induce hyperacetylation of α-tubulin, a component of microtubules, which plays a crucial role in cell structure and function. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases .

Mechanism of Action

Target of Action

Tubacin, a selective inhibitor, primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family that is mainly localized in the cytoplasm and has two functional catalytic domains . It plays a crucial role in numerous cellular processes, including cell migration, viral infection, and cancer .

Mode of Action

This compound inhibits HDAC6, leading to the hyperacetylation of its substrate, Hsp90 . This hyperacetylation disrupts the interaction of Hsp90 with other proteins, such as the NS5 protein of the Japanese Encephalitis Virus (JEV), thereby reducing viral RNA synthesis and replication . The inhibition of HDAC6 by this compound also results in the accumulation of acetylated α-tubulin , which is involved in various cellular processes, including cell shape maintenance, intracellular transport, and cell division .

Biochemical Pathways

The inhibition of HDAC6 by this compound impacts several biochemical pathways. It suppresses the NF-κB signaling pathway and HSP90, upregulates cell cycle regulators (p21, p53), and downregulates antiapoptotic proteins including Bcl-2 . These changes lead to a variety of direct and indirect oxidative effects on cellular DNA . Moreover, this compound-induced hyperacetylation of Hsp90 influences the activity of the NS5 protein in JEV replication .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of HDAC6 by this compound leads to significant cellular effects. It reduces the replication of viruses like JEV by decreasing viral RNA synthesis . In the context of cancer, this compound has been shown to suppress the growth of tumor cells . For instance, it inhibits the proliferation and drug resistance of multiple myeloma cells and glioma cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in a study on neuronal migration defects and epileptic activity caused by rat Srpx2 silencing in utero, the administration of this compound was found to prevent these defects and epileptic consequences . This suggests that the timing and method of this compound administration can significantly impact its efficacy.

Biochemical Analysis

Biochemical Properties

Tubacin is known to selectively inhibit histone deacetylase (HDAC) 6, a key enzyme involved in the regulation of gene expression . This interaction with HDAC6 results in the induction of tubulin acetylation, a post-translational modification that stabilizes the microtubule network .

Cellular Effects

In the context of cellular effects, this compound has been found to influence various types of cells and cellular processes. For instance, it has been observed to prevent neuronal migration defects and epileptic activity caused by rat Srpx2 silencing in utero . Moreover, this compound has been shown to enhance β-adrenoceptor-mediated vasodilatation by isoprenaline when the endothelium is intact .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically HDAC6 . By inhibiting HDAC6, this compound induces α-tubulin hyperacetylation, which in turn stabilizes the microtubule network .

Temporal Effects in Laboratory Settings

In laboratory settings, the inherently-transient biochemical effects of this compound have been observed to vary among embryos . Administration of this compound during a short time-period has been found to be sufficient for efficient prevention of neuronal migration defects and post-natal epileptic consequences .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in hypertensive rats. It was found that this compound enhanced the β-adrenoceptor-mediated vasodilatation by isoprenaline when the endothelium was intact, but attenuated relaxations when the endothelium was denuded or nitric oxide production was inhibited .

Metabolic Pathways

This compound is involved in the metabolic pathway of tubulin acetylation . This process involves the interaction of this compound with HDAC6, leading to the induction of tubulin acetylation .

Transport and Distribution

Variability in this compound transfer across the placental or blood–brain barriers cannot be excluded .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully understood. Given its role in tubulin acetylation, it is likely that this compound interacts with microtubules, which are key components of the cell’s cytoskeleton .

Properties

IUPAC Name

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUZLJOUHMBZQY-YXQOSMAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537049-40-4
Record name Tubacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537049-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tubacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TUBACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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